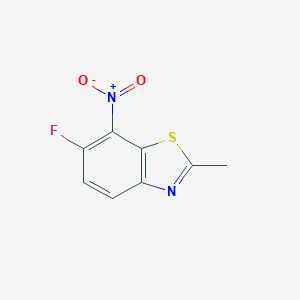
1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- is an organoiodine compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique reactivity and versatility in various chemical transformations. It is often used as a reagent in synthetic organic chemistry due to its ability to participate in a wide range of reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- typically involves the reaction of 1-acetoxy-3,3-dimethyl-3-(1H)-1,2-benziodoxole with trimethylsilyl cyanide (TMS-CN) in the presence of dry dichloromethane under nitrogen atmosphere . The reaction is carried out at room temperature, and the product is obtained after purification.
Industrial Production Methods
While specific industrial production methods for 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iodine.
Reduction: It can be reduced to lower oxidation states.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- include:
Trimethylsilyl cyanide (TMS-CN): Used in the synthesis of the compound.
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state iodine compounds, while reduction reactions may produce lower oxidation state iodine compounds.
Scientific Research Applications
1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- involves its ability to act as an electrophile or nucleophile in various chemical reactions. The compound’s reactivity is primarily due to the presence of the iodine atom, which can undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- include:
1-Hydroxy-1,2-benziodoxol-3(1H)-one: Another organoiodine compound with similar reactivity.
1-Azido-1,2-benziodoxol-3(1H)-one: A related compound with an azido group instead of a nitrile group
Uniqueness
1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- is unique due to its specific structure and the presence of the nitrile group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
3-oxo-1λ3,2-benziodoxole-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c10-5-9-7-4-2-1-3-6(7)8(11)12-9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTJNSUBRSAHHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327803 |
Source


|
| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172876-96-9 |
Source


|
| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 3-oxo-1,2-benziodoxole-1(3H)-carbonitrile (CBX) in the synthesis of α,α-disubstituted β-ketiminonitriles?
A: CBX acts as an electrophilic cyanating reagent in the reaction. [] It reacts with metalloenamines, formed by the deprotonation of β,β-disubstituted enesulfinamides, to introduce a cyano group (CN) into the molecule. This cyanation reaction leads to the formation of α,α-disubstituted β-sulfinylimino nitriles, which are precursors to valuable enantioenriched multisubstituted β-amino carbonyl compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)

![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
